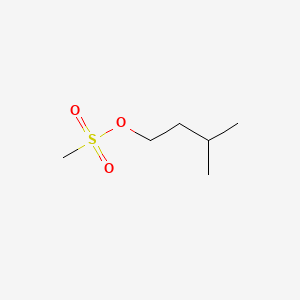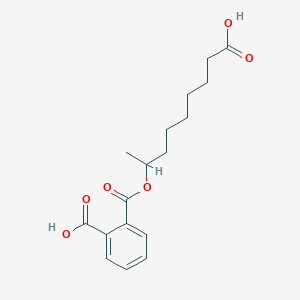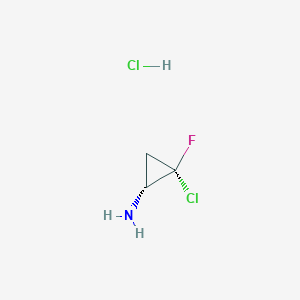
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is an organic compound with the molecular formula C9H15BrO It is a brominated alcohol that features a cyclohexyl group attached to a prop-2-en-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL typically involves the bromination of 3-cyclohexyl-prop-2-en-1-ol. One common method is to react 3-cyclohexyl-prop-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Cyclohexyl-prop-2-en-1-one or cyclohexyl-prop-2-en-1-al.
Reduction: 3-Cyclohexyl-prop-2-en-1-ol.
Substitution: 2-Azido-3-cyclohexyl-prop-2-EN-1-OL or 2-Thiocyanato-3-cyclohexyl-prop-2-EN-1-OL.
Applications De Recherche Scientifique
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-cyclohexen-1-ol
- 2-Bromo-3-phenyl-prop-2-EN-1-OL
- 2-Chloro-3-cyclohexyl-prop-2-EN-1-OL
Uniqueness
2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is unique due to its specific combination of a bromine atom and a cyclohexyl group attached to a prop-2-en-1-ol backbone.
Propriétés
Numéro CAS |
127652-85-1 |
|---|---|
Formule moléculaire |
C9H15BrO |
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
2-bromo-3-cyclohexylprop-2-en-1-ol |
InChI |
InChI=1S/C9H15BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h6,8,11H,1-5,7H2 |
Clé InChI |
KDUQCNNBLUIICP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=C(CO)Br |
SMILES canonique |
C1CCC(CC1)C=C(CO)Br |
Synonymes |
2-BROMO-3-CYCLOHEXYL-PROP-2-EN-1-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)

